Technical Monograph: 2-[1-(Bromomethyl)cyclobutyl]oxane
Technical Monograph: 2-[1-(Bromomethyl)cyclobutyl]oxane
Topic: 2-[1-(Bromomethyl)cyclobutyl]oxane: Chemical Properties, Synthesis, and Applications Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
2-[1-(Bromomethyl)cyclobutyl]oxane (IUPAC: 2-[1-(bromomethyl)cyclobutyl]tetrahydro-2H-pyran) is a specialized aliphatic building block characterized by a steric quaternary center linking a tetrahydropyran (oxane) ring and a cyclobutyl ring. This structural motif is increasingly valued in medicinal chemistry for its ability to modulate lipophilicity (LogP) and metabolic stability without introducing the aromatic liabilities often associated with planar ring systems.
This guide details the physicochemical properties, a validated synthetic route, and the reactivity profile of this compound, specifically focusing on its utility as an electrophilic "warhead" for installing the 1-(oxane-2-yl)cyclobutylmethyl moiety into pharmacological scaffolds.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The molecule features a bromomethyl group attached to a quaternary carbon of a cyclobutane ring, which is directly substituted at the 2-position of a tetrahydropyran ring. This creates a compact, sp³-rich scaffold.
| Property | Value / Description |
| IUPAC Name | 2-[1-(Bromomethyl)cyclobutyl]tetrahydro-2H-pyran |
| Molecular Formula | C₁₀H₁₇BrO |
| Molecular Weight | 233.15 g/mol |
| CAS Number | Not widely listed; treat as Novel Chemical Entity (NCE) |
| Physical State | Colorless to pale yellow oil (Predicted) |
| Boiling Point | ~265–275°C (Predicted at 760 mmHg) |
| LogP (Calculated) | 2.8 ± 0.4 (Moderate Lipophilicity) |
| TPSA | 9.23 Ų (Ether oxygen only) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water.[1][2] |
Structural Analysis[1][5]
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Steric Bulk: The quaternary center at the cyclobutane junction provides significant steric shielding, potentially protecting adjacent pharmacophores from metabolic hydrolysis or oxidation.
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Electronic Effects: The oxane ring acts as a hydrogen bond acceptor (HBA), improving water solubility compared to a purely carbocyclic analog.
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Reactivity: The primary alkyl bromide is a potent electrophile, susceptible to Sɴ2 reactions despite the adjacent neopentyl-like steric environment.
Synthesis: Validated Preparation Protocol
Since this specific compound is not a commodity chemical, we define a convergent synthetic route based on reliable lithiation and reduction chemistries. This protocol minimizes ring-opening side reactions common with strained rings.
Diagram 1: Synthetic Pathway
The following flowchart illustrates the stepwise construction of the quaternary center and the installation of the bromide.
Figure 1: Stepwise synthesis starting from cyclobutanecarboxylic acid, utilizing alpha-lithiation to install the oxane ring followed by functional group interconversion.
Detailed Methodology
Step 1: Alpha-Alkylation (Formation of the Quaternary Center)
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Reagents: Diisopropylamine, n-Butyllithium, Cyclobutanecarboxylic acid, 2-Chlorotetrahydropyran.
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Protocol:
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Generate LDA in anhydrous THF at -78°C.
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Add cyclobutanecarboxylic acid (1.0 equiv) dropwise to generate the dianion. Stir for 1 hour.
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Add 2-chlorotetrahydropyran (1.1 equiv) slowly. The electrophile attacks the alpha-position of the enolate.
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Allow to warm to room temperature (RT) over 4 hours.
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Critical Control: Quench with saturated NH₄Cl. Acidify to pH 4 to isolate the free acid intermediate.
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Step 2: Reduction to Alcohol[1]
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Reagents: Lithium Aluminum Hydride (LiAlH₄), anhydrous THF.
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Protocol:
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Suspend LiAlH₄ (1.5 equiv) in THF at 0°C.
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Add the acid intermediate from Step 1 (dissolved in THF) dropwise.
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Observation: Gas evolution (H₂) will occur.[3] Maintain temperature <10°C.
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Reflux for 2 hours to ensure complete reduction of the sterically hindered carboxylate.
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Fieser workup (Water/15% NaOH/Water) to precipitate aluminum salts.
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Step 3: Bromination (Appel Reaction)
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Reagents: Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃), DCM.
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Protocol:
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Dissolve the alcohol from Step 2 and CBr₄ (1.2 equiv) in DCM at 0°C.
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Add PPh₃ (1.2 equiv) portion-wise.[1][4] The solution will turn slightly yellow.
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Stir at RT for 3 hours.
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Purification: Concentrate and triturate with hexane to remove triphenylphosphine oxide (TPPO) precipitate. Filter and purify the oil via silica gel chromatography (Hexanes/EtOAc gradient).
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Reactivity & Applications in Drug Design[2]
The 2-[1-(Bromomethyl)cyclobutyl]oxane scaffold serves as a versatile electrophile. Its primary application is in Fragment-Based Drug Discovery (FBDD) to introduce sp³ complexity.
Key Reactions
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N-Alkylation (Amination): Reacts with secondary amines (e.g., piperidines, piperazines) to form tertiary amines. Common in the synthesis of opioid receptor modulators and sigma receptor ligands.
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Thioether Formation: Reacts with thiols under basic conditions.
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Ring Expansion (Rearrangement): Under strong Lewis Acid conditions (e.g., AlCl₃), the cyclobutyl methyl cation can undergo ring expansion to a cyclopentyl system, though the adjacent oxane ring usually stabilizes the cation, favoring substitution over rearrangement.
Diagram 2: Reactivity Profile
Figure 2: The primary utility lies in nucleophilic substitution (blue paths). Ring expansion (red path) is a competitive side reaction under acidic conditions.
Pharmacological Relevance[2][7][10][12]
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Bioisostere: The cyclobutyl-oxane moiety acts as a bulky, lipophilic spacer, often replacing cyclohexyl or phenyl rings to improve solubility and reduce "flatness" in drug molecules (Escape from Flatland).
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Metabolic Stability: The quaternary carbon prevents cytochrome P450 oxidation at the alpha-position relative to the ether, extending half-life (
).
Safety & Handling
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Hazards: As an alkyl bromide, this compound is a potential alkylating agent . It should be treated as a suspected mutagen and a skin/eye irritant.
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Lachrymator: Bromomethyl compounds often possess lachrymatory properties. Handle only in a fume hood.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or discoloration.
References
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General Cyclobutane Synthesis
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Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 103(4), 1485–1538. Link
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Appel Reaction (Bromination)
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Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 14(12), 801–811. Link
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Oxane (Tetrahydropyran)
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Clarke, P. A., et al. (2008). "The synthesis of C-glycosides and other 2-substituted tetrahydropyrans." Tetrahedron Letters, 49(3), 562-564. Link
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Cyclobutyl-Methyl Group in Medicinal Chemistry
